molecular formula C6H4D4N2 B1146197 1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine CAS No. 153200-72-7

1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine

Cat. No.: B1146197
CAS No.: 153200-72-7
M. Wt: 112.17
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine is a deuterated derivative of cyclohexa-2,5-diene-1,4-diamine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine can be synthesized through several methods. One common approach involves the deuteration of cyclohexa-2,5-diene-1,4-diamine using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium atoms into the molecule.

Another method involves the use of deuterated reagents in the synthesis of cyclohexa-2,5-diene-1,4-diamine. For example, starting from deuterated benzene, a series of reactions including nitration, reduction, and deuteration can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process parameters, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated quinones.

    Reduction: Reduction reactions can convert the compound into deuterated cyclohexane derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents under controlled conditions.

Major Products Formed

    Oxidation: Deuterated quinones.

    Reduction: Deuterated cyclohexane derivatives.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a model compound in studies of reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its altered metabolic stability.

    Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. In biological systems, the compound may interact with enzymes and receptors, leading to altered metabolic pathways and reduced rates of degradation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-diene-1,4-diamine: The non-deuterated analog of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine.

    1,2,3,4-Tetradeuteriobenzene: A deuterated derivative of benzene with similar isotopic composition.

    Deuterated cyclohexane: Another deuterated compound with a similar cyclic structure.

Uniqueness

This compound is unique due to its specific deuterium incorporation at the 1,2,3,4 positions of the cyclohexa-2,5-diene-1,4-diamine ring. This specific isotopic labeling allows for detailed studies of reaction mechanisms and isotope effects, making it a valuable tool in both chemical and biological research.

Properties

IUPAC Name

1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-1-2-6(8)4-3-5/h1-6H,7-8H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZDWNYQSGAOV-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C=CC1([2H])N)([2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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